REACTION_CXSMILES
|
C(O[C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:18])[CH3:17])=[CH:12][C:11]=1C(F)(F)F)CCCCCCC.CCOC(C)=O.[N-:29]=[N+:30]=[N-:31].[Na+]>C(Cl)Cl.CO>[N:29]([CH2:17][C:16]([C:13]1[CH:14]=[CH:15][CH:10]=[CH:11][CH:12]=1)=[O:18])=[N+:30]=[N-:31] |f:2.3,4.5|
|
Name
|
1-(4-(Octyloxy)-3-(trifluoromethyl)phenyl)ethanone
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)OC1=C(C=C(C=C1)C(C)=O)C(F)(F)F
|
Name
|
CH2Cl2 MeOH
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in DMF (10 mL)
|
Type
|
STIRRING
|
Details
|
the resulting mixture was then stirred at room temperature for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the product was purified by silica gel column chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |